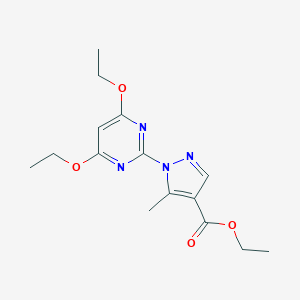
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrimidine-based kinase inhibitor that has been shown to exhibit potent inhibitory activity against several important kinases involved in cancer and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine are primarily related to its inhibitory activity against kinases involved in cancer and inflammatory diseases. This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine in lab experiments include its potent inhibitory activity against several important kinases, its ability to inhibit cancer cell proliferation and survival, and its anti-angiogenic effects. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine. These include:
1. Development of more potent and selective analogs of this compound with improved pharmacokinetic properties.
2. Investigation of the potential use of this compound in combination with other anticancer agents for the treatment of cancer.
3. Investigation of the potential use of this compound in the treatment of inflammatory diseases.
4. Investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of this compound in the development of new diagnostic tools for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine involves a multi-step process that includes the reaction of 3,5-dimethylphenol with 2-bromoacetophenone to form 3,5-dimethylphenyl-2-bromoacetophenone. The next step involves the reaction of 3,5-dimethylphenyl-2-bromoacetophenone with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylphenyl-2-oxoacetate. The final step involves the reaction of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylphenyl-2-oxoacetate with 2-aminopyrimidine to form 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine is primarily focused on its potential use as a kinase inhibitor in drug discovery and development. Several studies have demonstrated the inhibitory activity of this compound against various kinases, including VEGFR-2, c-Met, and FGFR1. These kinases are known to be involved in cancer and inflammatory diseases, and inhibition of their activity has been shown to have therapeutic benefits.
Propiedades
Nombre del producto |
4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidine |
|---|---|
Fórmula molecular |
C23H22N4O |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
4-(3,5-dimethylphenoxy)-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C23H22N4O/c1-15-10-16(2)12-20(11-15)28-22-14-21(27-18(4)13-17(3)26-27)24-23(25-22)19-8-6-5-7-9-19/h5-14H,1-4H3 |
Clave InChI |
FPARYLOSVJLRIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)